molecular formula C15H22BrNO3 B2493447 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide CAS No. 449169-56-6

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B2493447
CAS No.: 449169-56-6
M. Wt: 344.249
InChI Key: MNGVUSLLNZWBOX-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that features a bromine atom, a tert-butyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 2-tert-butylphenol, undergoes bromination to introduce the bromine atom at the para position.

    Etherification: The brominated product is then reacted with 2-methoxyethyl chloride in the presence of a base to form the ether linkage.

    Amidation: Finally, the etherified product is reacted with acetic anhydride and ammonia to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
  • 2-(4-fluoro-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
  • 2-(4-iodo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide

Uniqueness

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The tert-butyl group also contributes to its steric properties, affecting its interactions with molecular targets.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)12-9-11(16)5-6-13(12)20-10-14(18)17-7-8-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGVUSLLNZWBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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